EPZ015866, also known as GSK591, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has garnered significant attention due to its role in epigenetic regulation and potential therapeutic applications in various cancers. PRMT5 is involved in the methylation of arginine residues on histones and non-histone proteins, influencing gene expression and cellular processes.
EPZ015866 has a molecular formula of C22H28N4O2 and a molecular weight of approximately 366.49 g/mol. Its structure features a triazolobenzodiazepine core, which is crucial for its biological activity.
EPZ015866 primarily functions by binding to the substrate-binding pocket of PRMT5, inhibiting its methyltransferase activity. This inhibition leads to decreased levels of symmetric dimethylarginine on histones, thereby affecting chromatin structure and gene expression. The compound has been shown to maintain its activity across various pH levels, indicating stability under physiological conditions .
EPZ015866 exhibits potent biological activity, with an IC50 value of approximately 4 nM against PRMT5 . Its inhibition of PRMT5 has been linked to the suppression of tumorigenesis in several cancer types, including mantle cell lymphoma and bladder cancer. The compound also alters the expression of genes involved in cell proliferation and survival pathways, making it a candidate for further therapeutic exploration .
The synthesis of EPZ015866 involves several key steps:
These synthetic routes have been optimized for efficiency and reproducibility in laboratory settings .
EPZ015866 has several potential applications:
Studies have demonstrated that EPZ015866 interacts specifically with PRMT5, inhibiting its enzymatic activity without significantly affecting other related proteins. This selectivity is crucial for minimizing off-target effects in therapeutic applications. Furthermore, interaction studies using techniques like co-immunoprecipitation have shown that EPZ015866 can alter the localization and function of PRMT5 within cells, impacting downstream signaling pathways associated with cancer progression .
EPZ015866 shares structural similarities with several other compounds that target PRMTs or exhibit methyltransferase inhibition. Below is a comparison highlighting its uniqueness:
Compound Name | Target | IC50 (nM) | Key Features |
---|---|---|---|
EPZ015866 | PRMT5 | 4 | Highly selective; potent inhibitor of arginine methylation |
EPZ015666 | PRMT5 | 12 | Analogous structure; less potent than EPZ015866 |
GSK3326595 | PRMT5 | 20 | Selective but with broader off-target effects |
LY-283 | PRMT6 | 15 | Targets a different enzyme but similar mechanism |
EPZ015866 stands out due to its exceptional potency and selectivity for PRMT5 over other arginine methyltransferases, making it a promising candidate for targeted cancer therapies. Its distinct structural features contribute to its unique binding interactions within the active site of PRMT5, leading to effective inhibition .
EPZ015866 possesses the molecular formula C22H28N4O2 with a molecular weight of 380.48 grams per mole [1] [2] [19]. The compound is systematically named as 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide [2] [28]. The International Union of Pure and Applied Chemistry name reflects the complex structural arrangement comprising multiple heterocyclic and aliphatic components.
The molecular architecture of EPZ015866 consists of three primary structural domains: a cyclobutylamino-substituted pyridine ring system, a central hydroxypropyl linker, and a tetrahydroisoquinoline moiety [6]. The pyridine ring contains a carboxamide functional group at the 4-position, which serves as the central connecting point for the molecular framework [6]. The cyclobutylamine substituent at the 2-position of the pyridine ring provides unique steric and electronic properties that distinguish this compound from related protein arginine methyltransferase 5 inhibitors [6].
The tetrahydroisoquinoline portion of the molecule represents a critical pharmacophore that engages in specific binding interactions with the target protein [6] [14]. Crystallographic studies have revealed that this bicyclic system participates in cation-π interactions with aromatic residues within the protein arginine methyltransferase 5 active site [6] [14]. The hydroxypropyl linker connecting the pyridine and tetrahydroisoquinoline domains provides the necessary flexibility for optimal protein binding while maintaining the stereochemical requirements for selectivity [6].
The canonical Simplified Molecular Input Line Entry System representation of EPZ015866 is C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC@@HO, which encodes the complete three-dimensional connectivity of the molecule [2] [5]. The InChI Key identifier TWKYXZSXXXKKJU-FQEVSTJZSA-N provides a unique computational representation for database searches and structural comparisons [2] [5].
The physicochemical properties of EPZ015866 have been extensively characterized to support its development as a research tool compound [19] [5]. The compound exists as a crystalline solid under standard conditions with a purity exceeding 98% when properly synthesized and purified [2] [5]. Long-term stability is achieved through storage at temperatures below -20°C in powder form, maintaining chemical integrity for up to two years [5] [28].
Property | Value | Source |
---|---|---|
Molecular Formula | C22H28N4O2 | [1] [2] [5] |
Molecular Weight (g/mol) | 380.48 | [1] [2] [19] |
CAS Number | 1616391-87-7 | [1] [2] [5] |
Appearance | Solid powder/Crystalline solid | [2] [5] |
Solubility in Dimethyl Sulfoxide (mg/mL) | 76 (199.74 mM) | [19] |
Solubility in Ethanol (mg/mL) | 76 (199.74 mM) | [19] |
Solubility in Water | Insoluble | [19] |
Purity (%) | >98% | [2] [5] |
Storage Conditions | 2 years at -20°C powder | [5] [28] |
Solubility characteristics demonstrate that EPZ015866 exhibits excellent dissolution in common organic solvents while remaining essentially insoluble in aqueous media [19]. The compound achieves concentrations of 76 milligrams per milliliter in both dimethyl sulfoxide and ethanol, corresponding to approximately 199.74 millimolar solutions [19]. This solubility profile is typical for lipophilic small molecules designed for intracellular targets and facilitates preparation of stock solutions for research applications [19].
The crystalline nature of EPZ015866 contributes to its chemical stability and reproducible handling characteristics [2] [5]. X-ray crystallographic analysis has provided detailed insights into the solid-state packing arrangements and intermolecular interactions that stabilize the crystal lattice [4] [12]. These studies have confirmed the molecular geometry and provided validation for computational models used in structure-activity relationship investigations [4] [12].
The stereochemical configuration of EPZ015866 is of paramount importance for its biological activity, with the compound containing a single chiral center at the hydroxypropyl linker region [6] [7]. The absolute configuration at this stereogenic carbon is designated as (S), indicating the spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules [2] [28]. This specific stereochemical configuration is essential for optimal binding to the protein arginine methyltransferase 5 active site and contributes significantly to the compound's selectivity profile [6] [7].
Crystallographic studies of EPZ015866 in complex with protein arginine methyltransferase 5 have revealed the precise three-dimensional orientation of the molecule within the enzyme active site [4] [12]. The (S)-configuration of the hydroxypropyl center positions the tetrahydroisoquinoline moiety in an optimal geometry for engaging in critical binding interactions [6] [14]. Specifically, the stereochemistry enables the formation of a cation-π interaction between the tetrahydroisoquinoline nitrogen and aromatic residues within the binding pocket [6] [14].
Structure-activity relationship studies have demonstrated that stereochemical modifications significantly impact biological potency [6] [7]. Investigations with stereoisomeric analogs have shown that the (R)-configuration results in substantially reduced inhibitory activity, emphasizing the stereospecific nature of the protein-ligand interaction [7]. The preferred binding mode places the hydroxyl group in a position that facilitates hydrogen bonding with specific amino acid residues, further stabilizing the enzyme-inhibitor complex [6] [14].
The conformational flexibility around the chiral center has been analyzed through molecular dynamics simulations and nuclear magnetic resonance spectroscopy [7]. These studies indicate that the (S)-configuration adopts a preferred conformation that minimizes steric clashes while maximizing favorable interactions with the protein target [7]. The stereochemical requirements extend beyond the immediate chiral center to influence the overall molecular conformation and binding affinity [6] [7].
Comprehensive structure-activity relationship studies have elucidated the molecular determinants responsible for EPZ015866's potent and selective inhibition of protein arginine methyltransferase 5 [6] [9]. The tetrahydroisoquinoline moiety represents a critical pharmacophore that engages in essential cation-π interactions with Phe327 within the enzyme active site [6] [14]. Modifications to this bicyclic system consistently result in significant losses in binding affinity and enzymatic inhibition, confirming its fundamental importance for biological activity [6].
The cyclobutylamine substituent on the pyridine ring provides unique steric and electronic properties that distinguish EPZ015866 from related inhibitors [6]. Structure-activity relationship investigations have revealed that replacement of the cyclobutyl group with smaller cyclic systems such as cyclopropyl results in reduced potency, while larger substituents like cyclohexyl lead to complete loss of activity [6]. The four-membered ring system appears to provide an optimal balance of steric bulk and conformational constraint for productive protein binding [6].
The hydroxypropyl linker region serves multiple functions in the overall binding mechanism, providing both flexibility for conformational adaptation and specific hydrogen bonding capabilities [6] [14]. Systematic modifications to the linker length and substitution pattern have demonstrated that both the hydroxyl group and the precise chain length are critical for maintaining high-affinity binding [6]. Removal of the hydroxyl functionality or alteration of the stereochemistry results in substantial decreases in inhibitory potency [6] [7].
Structural Feature | Effect on Activity | Reference |
---|---|---|
Tetrahydroisoquinoline core | Essential for cation-π interactions | [6] [14] |
Cyclobutylamine substituent | Optimal steric and electronic properties | [6] |
(S)-Hydroxypropyl linker | Required for hydrogen bonding | [6] [7] |
Pyridine carboxamide | Central scaffolding element | [6] |
The pyridine carboxamide core provides the central scaffolding that positions the key pharmacophoric elements in their optimal spatial relationships [6]. Modifications to the pyridine ring, including substitution pattern changes or replacement with alternative heterocycles, consistently diminish biological activity [6]. The carboxamide functionality participates in specific hydrogen bonding interactions that contribute to both binding affinity and selectivity against related methyltransferase enzymes [6] [14].
Selectivity profiling has revealed that EPZ015866 exhibits greater than 10,000-fold selectivity for protein arginine methyltransferase 5 compared to other protein methyltransferases [1] [15]. This remarkable selectivity arises from the unique combination of structural features that complement the specific active site architecture of the target enzyme [6] [14]. The structure-activity relationship data indicate that all major structural components contribute to this selectivity profile through complementary binding interactions [6].
The synthetic preparation of EPZ015866 follows a convergent approach that assembles the complex molecular architecture through strategic bond formations and functional group transformations [9]. The synthesis begins with the preparation of the pyridine carboxamide core through nucleophilic substitution of 2-fluoroisonicotinic acid with cyclobutylamine [9]. This initial transformation establishes the critical cyclobutylamino substituent that defines the compound's unique binding properties [9].
The pyridine carboxamide intermediate undergoes ester hydrolysis followed by amide coupling with (S)-1-amino-3-chloropropan-2-ol hydrochloride using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate and N,N-diisopropylethylamine [9]. This coupling reaction installs the chiral hydroxypropyl linker with the correct stereochemical configuration required for biological activity [9]. The resulting chloride intermediate serves as an electrophilic coupling partner for the subsequent nucleophilic substitution reaction [9].
The tetrahydroisoquinoline component is prepared through a separate synthetic sequence beginning with Boc-protected 1,2,3,4-tetrahydroisoquinolin-6-ol [9]. This phenolic intermediate undergoes Mitsunobu reaction with an appropriate alcohol using diisopropyl azodicarboxylate and triphenylphosphine in toluene to form the desired ether linkage [9]. Subsequent deprotection with hydrochloric acid yields the free amine that serves as the nucleophilic component for the final coupling step [9].
The convergent assembly of EPZ015866 is achieved through nucleophilic substitution of the chloride intermediate with the deprotected tetrahydroisoquinoline amine in the presence of N,N-diisopropylethylamine, sodium iodide, and 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile [9]. This transformation creates the final carbon-nitrogen bond that connects the two major molecular fragments while preserving the stereochemical integrity of the chiral center [9]. The reaction proceeds under mild conditions to minimize side reactions and epimerization [9].
Alternative synthetic approaches have been developed to access EPZ015866 analogs for structure-activity relationship studies [7] [9]. These methods employ similar strategic disconnections but incorporate different protecting group strategies and coupling methodologies to accommodate structural modifications [7] [9]. Chiral chromatography separation techniques have been utilized to resolve racemic intermediates and obtain enantiopure materials for biological evaluation [7] [9].